molecular formula C24H26ClN3OS B2606683 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride CAS No. 1216619-44-1

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride

Cat. No.: B2606683
CAS No.: 1216619-44-1
M. Wt: 440
InChI Key: KEAZKYQHRNLJDE-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3OS and its molecular weight is 440. The purity is usually 95%.
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Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dimethylaminoethyl group and a benzo[d]thiazole moiety, which are believed to enhance its solubility and bioavailability.

  • Molecular Formula : C21H23ClN4OS2
  • Molecular Weight : Approximately 447.0 g/mol

While the precise biological mechanisms of this compound remain to be fully elucidated, studies on structurally similar compounds suggest several potential activities:

  • Antimicrobial Activity : Compounds with thiazole and naphthalene derivatives have demonstrated antibacterial and antifungal properties against various pathogens, including resistant strains of Staphylococcus aureus and Candida species .
  • Anticancer Potential : Preliminary investigations indicate that thiazole derivatives exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Enzyme Inhibition : Some studies suggest that compounds with similar structures may act as inhibitors for specific enzymes involved in disease pathways, although further research is necessary to confirm these effects for this compound specifically .

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntifungalCandida aurisReduced viability
CytotoxicityMCF-7 (breast cancer)Significant cytotoxic effects
CytotoxicityA549 (lung cancer)Significant cytotoxic effects

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various thiazole derivatives, including those structurally related to this compound. The results indicated that compounds with similar structural features exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .

Case Study 2: Anticancer Activity

In vitro studies involving the MCF-7 cell line demonstrated that thiazole derivatives could induce apoptosis and inhibit proliferation. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators, suggesting a potential role for this compound in cancer therapy .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.ClH/c1-16-12-13-21-22(17(16)2)25-24(29-21)27(15-14-26(3)4)23(28)20-11-7-9-18-8-5-6-10-19(18)20;/h5-13H,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAZKYQHRNLJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC4=CC=CC=C43)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.